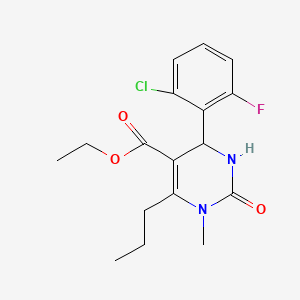

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯是一种复杂的有机化合物,在化学、生物学和医药等领域具有潜在的应用。该化合物以其独特的结构为特征,包括一个被氯、氟和丙基取代的四氢嘧啶环。

准备方法

合成路线及反应条件

4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法包括在碱的存在下,将乙酰乙酸乙酯与尿素缩合以形成四氢嘧啶环。

工业生产方法

该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 连续流动化学和自动化合成等技术可用于提高效率和可扩展性 .

化学反应分析

反应类型

4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯经历多种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的酮或羧酸。

还原: 还原反应可以将羰基转化为醇。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及胺和硫醇等亲核试剂。 反应条件通常涉及控制温度和 pH 值,以确保选择性和高效的转化 .

主要产物

由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羧酸,而取代反应可以产生具有不同官能团的各种衍生物 .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its unique structural features enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit promising pharmacological activities, making it a focal point for drug discovery efforts aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The chloro-fluorophenyl group can modulate enzyme activity, potentially leading to therapeutic effects in disease models.

Agricultural Chemistry

Development of Agrochemicals

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact. The compound's properties allow for targeted action against pests and weeds, enhancing agricultural productivity .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological molecules aids researchers in discovering new therapeutic agents and understanding disease mechanisms. The compound’s structure facilitates its use in assays that measure enzyme activity or receptor interactions .

Material Science

Novel Material Development

Researchers are exploring the potential of this compound in creating novel materials with unique properties. The focus is on enhancing thermal stability and mechanical strength for various industrial applications. These properties make it suitable for use in advanced composites and other materials requiring durability and resistance to environmental stressors .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis targeting neurological and cardiovascular diseases |

| Agricultural Chemistry | Formulation of pesticides and herbicides to improve crop yield |

| Biochemical Research | Studies on enzyme inhibition and receptor binding for therapeutic discovery |

| Material Science | Development of novel materials with enhanced thermal stability and mechanical strength |

Case Studies

-

Pharmaceutical Development Case Study

A study demonstrated the efficacy of a derivative of this compound in reducing symptoms associated with neurodegenerative diseases. The mechanism involved selective inhibition of specific enzymes linked to disease progression, showcasing its potential as a lead compound for further development. -

Agricultural Application Case Study

Field trials using formulations containing this compound showed a significant increase in crop yield compared to untreated controls. The results highlighted its effectiveness as an active ingredient in herbicide formulations. -

Material Science Research Case Study

Experimental studies indicated that composites incorporating this compound exhibited improved mechanical properties compared to traditional materials. This research opens avenues for its application in industries requiring high-performance materials.

作用机制

4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性并导致各种生物学效应。 对其分子靶标和途径的详细研究对于全面了解其作用机制至关重要 .

相似化合物的比较

类似化合物

- 5-(2,4-二氟苯基)-1,3,4-噻二唑-2-羧酸乙酯

- 4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯

独特性

4-(2-氯-6-氟苯基)-1-甲基-2-氧代-6-丙基-1,2,3,4-四氢嘧啶-5-羧酸乙酯由于其特定的取代模式和多个官能团的存在而具有独特性,与类似化合物相比,它具有独特的化学和生物学特性 .

生物活性

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure, characterized by a chloro-fluorophenyl group and a propyl chain, has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure:

- Molecular Formula: C15H17ClFN2O3

- Molecular Weight: 312.75 g/mol

- CAS Number: 1449008-02-9

Structural Features

The presence of the chloro and fluorine atoms on the phenyl ring is significant as these halogens can enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance:

- Compounds similar to Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0227 µM |

| Compound B | S. aureus | 0.015 µM |

| Ethyl 4-(2-chloro...) | E. coli, S. aureus | TBD |

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has been explored extensively. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

- For example, a related compound exhibited an IC50 value of 40.54 μg/mL against A549 lung cancer cells .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound C | A549 | 40.54 |

| Compound D | Caco-2 | 29.77 |

| Ethyl 4-(2-chloro...) | TBD | TBD |

The biological activity of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The chloro-fluorophenyl group may enhance binding to enzyme active sites, inhibiting their function.

- Cell Cycle Arrest: Similar compounds have been shown to induce G1-phase arrest in cancer cells, leading to increased apoptosis rates .

Case Studies

A notable study highlighted the effectiveness of tetrahydropyrimidine derivatives in inhibiting tumor growth in xenograft models. The treatment led to significant reductions in tumor size without major toxicity observed in animal models . This suggests a promising therapeutic window for further development.

属性

分子式 |

C17H20ClFN2O3 |

|---|---|

分子量 |

354.8 g/mol |

IUPAC 名称 |

ethyl 6-(2-chloro-6-fluorophenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H20ClFN2O3/c1-4-7-12-14(16(22)24-5-2)15(20-17(23)21(12)3)13-10(18)8-6-9-11(13)19/h6,8-9,15H,4-5,7H2,1-3H3,(H,20,23) |

InChI 键 |

MOTWRZPALPXTPL-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C(NC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。